3-Fluoro-4-Methylbenzenecarboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-fluoro-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11) |
InChI Key |
PWQHQNWOXBOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for 3 Fluoro 4 Methylbenzenecarboximidamide
Classical Synthetic Approaches to Aromatic Carboximidamides
The synthesis of aromatic carboximidamides can be achieved through several classical methods, primarily involving the transformation of nitriles or the use of alternative precursors like thioamides and orthoesters.
Nitrile-Based Syntheses and Modifications
The most prominent nitrile-based method for synthesizing carboximidamides is the Pinner reaction. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.gov This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org The reaction is typically carried out in the presence of a strong acid like hydrogen chloride. nih.gov
The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the alcohol. numberanalytics.comresearchgate.net The resulting imidate ester can then undergo further reaction. numberanalytics.com While effective, the Pinner reaction can be sensitive to the electronic nature of the nitrile. Electron-poor nitriles tend to react more readily under basic conditions, while electron-rich nitriles favor acidic conditions. wikipedia.org
Another significant nitrile-based method is the Radziszewski reaction, which involves the peroxide-mediated conversion of nitriles to amides. acs.org While this reaction primarily yields amides, it can be a precursor step in a multi-step synthesis of amidines. The Radziszewski reaction is noted for its mild conditions and is considered a green chemistry approach as it often uses hydrogen peroxide and generates water as a byproduct. acs.org
| Reaction Name | Key Reagents | Intermediate | Final Product | Ref |
| Pinner Reaction | Nitrile, Alcohol, Acid (e.g., HCl) | Imino ester salt (Pinner salt) | Amidine | wikipedia.orgnih.gov |
| Radziszewski Reaction | Nitrile, Hydrogen Peroxide, Base | Peroxyimidic acid | Amide | acs.org |
Alternative Precursors and Reaction Pathways
Beyond nitriles, other functional groups can serve as precursors for aromatic carboximidamides. Thioamides, for instance, can be converted to amidines. nih.govresearchgate.net One approach involves the reaction of N-(t-Boc)thioamides with amines in the presence of a coupling agent like mercuric chloride. researchgate.net This method offers a mild and efficient route to N-protected amidines. researchgate.net
Orthoesters can also be utilized in the synthesis of amidines. The reaction of an orthoester with an amine can lead to the formation of an amidine. Additionally, the reaction of amidines with α-halo ketones is a known method for producing imidazoles, a class of heterocyclic compounds. scribd.com The Letts nitrile synthesis, which converts aromatic carboxylic acids to nitriles using metal thiocyanates, provides an indirect route to amidines by first forming the necessary nitrile precursor. wikipedia.org
Targeted Synthesis of 3-Fluoro-4-Methylbenzenecarboximidamide
The specific synthesis of this compound requires strategies that control the placement of the fluoro and methyl groups on the benzene (B151609) ring (regioselectivity) and efficiently convert the precursor to the final amidine product.
Regioselective Fluorination Strategies for Benzonitrile Precursors
A key challenge in synthesizing this compound is the introduction of the fluorine atom at the desired position. Starting with a substituted benzonitrile, such as 4-methylbenzonitrile, regioselective fluorination can be achieved through various methods. Electrophilic fluorination reagents can be employed to introduce fluorine onto the aromatic ring. The directing effects of the existing methyl and cyano groups will influence the position of fluorination.
Alternatively, a precursor already containing the fluoro and methyl groups in the correct orientation can be used. For example, starting with 3-fluoro-4-methylaniline, a Sandmeyer reaction could be used to introduce the cyano group, thus forming 3-fluoro-4-methylbenzonitrile (B68015). This nitrile can then be converted to the target amidine.
Amidation Reactions and Optimization Parameters
Once the 3-fluoro-4-methylbenzonitrile precursor is obtained, the next step is its conversion to the carboximidamide. The Pinner reaction is a viable option. wikipedia.orgresearchgate.netscribd.com The reaction would involve treating the nitrile with an alcohol in the presence of a strong acid to form the corresponding imidate salt, followed by reaction with ammonia. wikipedia.orgresearchgate.net Optimization of this reaction would involve careful selection of the alcohol, acid catalyst, temperature, and reaction time to maximize the yield of the desired amidine and minimize side products. wikipedia.org
The Radziszewski reaction, while primarily for amide synthesis, could be adapted. acs.orgscribd.com The resulting 3-fluoro-4-methylbenzamide (B1142852) could then be converted to the amidine through a separate reaction, for example, by treatment with a dehydrating agent and then an amine.
| Parameter | Pinner Reaction | Radziszewski Reaction |
| Catalyst | Strong Acid (e.g., HCl) | Base |
| Key Reagent | Alcohol | Hydrogen Peroxide |
| Temperature | Often low temperatures to prevent side reactions | Typically mild (e.g., 40°C) |
| Solvent | Anhydrous conditions are crucial | Often aqueous or mixed aqueous/organic |
Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to enhance sustainability.
The Radziszewski reaction is inherently a greener alternative to some classical methods as it often utilizes hydrogen peroxide, a relatively benign oxidizing agent, and produces water as the main byproduct. acs.org This minimizes the generation of hazardous waste.
For the Pinner reaction, the use of Lewis acids as catalysts instead of strong protic acids like anhydrous HCl can offer a milder and more selective alternative. nih.gov Lewis acid-promoted Pinner reactions can sometimes be performed under less stringent anhydrous conditions. nih.gov Furthermore, exploring solvent-free or solvent-minimized reaction conditions can significantly reduce the environmental impact of the synthesis.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. nih.gov For instance, a one-pot conversion of a nitrile to an amidine would be a more sustainable approach.
Catalytic Approaches for Enhanced Efficiency
The conversion of nitriles to amidines has traditionally been accomplished through methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, followed by reaction with ammonia. nrochemistry.comwikipedia.orgorganic-chemistry.org Modern synthetic chemistry, however, seeks to improve upon these classical methods by employing more sophisticated catalytic systems that offer enhanced efficiency, milder reaction conditions, and greater substrate tolerance.
In the context of synthesizing this compound from its nitrile precursor, catalytic approaches are paramount. Lewis acids, for instance, have been shown to promote Pinner-type reactions under milder conditions than traditional Brønsted acids. nih.govd-nb.info For the specific conversion of 3-fluoro-4-methylbenzonitrile, a proposed Lewis acid-catalyzed approach would involve the activation of the nitrile group by the Lewis acid, facilitating the nucleophilic attack of an alcohol. The resulting intermediate can then be converted to the desired amidine.
Transition metal catalysts have also emerged as a powerful tool in nitrile transformations. nih.govmdpi.com Ruthenium complexes, for example, have been utilized in Pinner-type reactions. nih.govd-nb.info A hypothetical catalytic cycle for the synthesis of this compound using a transition metal catalyst could enhance the reaction's efficiency and selectivity.
Below is a comparative table of potential catalytic systems for this transformation:
| Catalyst System | Precursor | Reagents | Typical Conditions | Advantages |
| Traditional Pinner Reaction | 3-Fluoro-4-methylbenzonitrile | Anhydrous HCl, Ethanol (B145695), Ammonia | Anhydrous, low temperature | Well-established method |
| Lewis Acid Catalysis | 3-Fluoro-4-methylbenzonitrile | Trimethylsilyl triflate, Ethanol, Ammonia | Milder conditions than traditional Pinner | Higher chemoselectivity, avoids harsh acids |
| Transition Metal Catalysis | 3-Fluoro-4-methylbenzonitrile | [RuH₂(PPh₃)₄], Ethanol, Ammonia | Homogeneous catalysis | Potential for higher turnover numbers and yields |
Solvent-Free and Atom-Economical Methodologies
The principles of green chemistry have spurred the development of synthetic methods that are both solvent-free and atom-economical. chemistryviews.orgacs.orgnih.gov These approaches aim to reduce waste and energy consumption, making chemical manufacturing more sustainable.
For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 3-fluoro-4-methylbenzonitrile with an amine source in the presence of a suitable catalyst. Research has shown that ytterbium amides can catalyze the addition of amines to nitriles under solvent-free conditions at elevated temperatures. organic-chemistry.org This methodology offers high atom economy as all the atoms from the reactants are incorporated into the product or a simple co-product.
Another atom-economical approach is the direct amidation of nitriles. While typically challenging, certain catalytic systems can facilitate this transformation. For instance, a ruthenium-catalyzed redox-neutral transformation of alcohols and nitriles to amides has been reported to have 100% atom economy. chemistryviews.org Adapting such a system for the synthesis of an amidine would be a significant step forward in the green synthesis of this compound.
The following table outlines potential solvent-free and atom-economical routes:
| Methodology | Precursors | Catalyst/Conditions | Key Features |
| Solvent-Free Amine Addition | 3-Fluoro-4-methylbenzonitrile, Ammonia | Ytterbium amide catalyst, 100°C | No solvent, high atom economy |
| Catalytic Redox-Neutral Synthesis | 3-Fluoro-4-methylbenzonitrile, Ammonia source | N-heterocyclic carbene-based ruthenium catalyst | 100% atom economy, single step |
Novel Synthetic Routes and Future Directions in Preparation
The quest for new and improved methods for synthesizing amidines continues to drive innovation in organic chemistry. mdpi.comnih.gov These novel routes often involve multi-component reactions or the use of unique catalytic systems to achieve the desired transformation with greater efficiency and in fewer steps.
One promising future direction for the synthesis of this compound is the use of copper-catalyzed protocols. mdpi.com An efficient copper-catalyzed method for the preparation of amidines from nitriles and amines has been developed, proceeding under an oxygen atmosphere. mdpi.com Applying this to 3-fluoro-4-methylbenzonitrile could offer a more sustainable and efficient pathway.
Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, represent another frontier. nih.gov Designing a one-pot, three-component reaction involving a derivative of 3-fluoro-4-methylbenzene, a nitrogen source, and a third component to directly yield this compound would be a highly convergent and efficient strategy.
Future research will likely focus on:
The development of more active and selective catalysts that can operate under even milder conditions.
The exploration of continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate scaling up.
The use of computational chemistry to design and predict the efficacy of new catalytic systems and reaction pathways.
The table below summarizes these novel and future approaches:
| Synthetic Approach | Conceptual Basis | Potential Advantages |
| Copper-Catalyzed Amidation | Nucleophilic addition of an amine to the nitrile, facilitated by a copper catalyst. | Use of a less expensive and more abundant metal catalyst, potentially milder conditions. |
| One-Pot Multi-Component Reaction | Combining multiple reaction steps into a single, efficient process. | Reduced workup and purification steps, increased overall yield, and time savings. |
| Continuous Flow Synthesis | Performing the reaction in a continuously flowing stream rather than a batch reactor. | Enhanced safety, better heat and mass transfer, and easier scalability. |
Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 Methylbenzenecarboximidamide
Nucleophilic and Electrophilic Reactivity of the Carboximidamide Moiety
The carboximidamide group, also known as an amidine, is a versatile functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement confers both nucleophilic and electrophilic properties, making it a valuable synthon in organic chemistry.
The basicity of the carboximidamide moiety is a defining feature of its reactivity. The nitrogen atoms, particularly the imino nitrogen, possess lone pairs of electrons that are available for protonation. Upon protonation, the resulting amidinium cation is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms and the central carbon.
However, the basicity of 3-Fluoro-4-Methylbenzenecarboximidamide is modulated by the electronic effects of the substituents on the phenyl ring. Generally, aryl groups are more electron-withdrawing than alkyl groups due to the sp² hybridization of the carbons, which tends to decrease the basicity of benzamidines compared to aliphatic amidines like acetamidine (B91507). stackexchange.com For instance, the pKa of the conjugate acid of benzamidine (B55565) is 11.6, whereas for acetamidine it is 12.52. stackexchange.com
In this specific molecule, two competing effects are at play:
Fluorine Substituent : The fluorine atom at position 3 is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboximidamide group, reducing the availability of the nitrogen lone pairs for protonation and thus decreasing the compound's basicity. youtube.com
Methyl Substituent : The methyl group at position 4 is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. youtube.comfiveable.me This effect increases the electron density on the aromatic ring and, by extension, on the amidine moiety, thereby increasing its basicity.
The net basicity of this compound will depend on the balance of these opposing electronic influences. Given that the electron-withdrawing effect of fluorine is generally stronger than the electron-donating effect of a methyl group, it is anticipated that the compound will be a weaker base than 4-methylbenzenecarboximidamide but a stronger base than 3-fluorobenzenecarboximidamide. The stability of amidinium ions also makes them susceptible to hydrolysis, particularly in basic aqueous solutions. chemrxiv.org
Table 1: Influence of Substituents on the Basicity of Benzamidines (Conceptual)
| Substituent Group | Electronic Effect | Influence on Basicity |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the amidine nitrogen. youtube.compharmaguideline.com | Increases basicity. youtube.com |
| Electron-Withdrawing (e.g., -F, -NO₂) | Decreases electron density on the amidine nitrogen. youtube.compharmaguideline.com | Decreases basicity. youtube.com |
The nucleophilic nature of the nitrogen atoms in the carboximidamide group allows for reactions with a variety of electrophiles, including alkylating and acylating agents. The reaction typically occurs at the more basic and sterically accessible amino (-NH₂) nitrogen, although the imino (=NH) nitrogen can also react depending on the conditions and substrate.
Alkylation : Reaction with alkyl halides can lead to mono- or di-alkylation on the nitrogen atoms. The specific product distribution is influenced by the reaction conditions, such as the base used and the nature of the alkylating agent.
Acylation : Acylation with agents like acyl chlorides or anhydrides typically yields N-acylamidines. This reaction can be used to introduce a variety of functional groups and is a key step in the synthesis of more complex molecules.
While direct alkylation of the parent benzamide (B126) requires harsh conditions like the use of lithium diisopropylamide (LDA), the greater nucleophilicity of the amidine nitrogens often allows for more facile reactions. nih.gov The presence of the fluoro and methyl groups on the aromatic ring primarily exerts an electronic influence on the nucleophilicity of the amidine group rather than direct steric hindrance.
Benzamidines are exceptionally useful precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govgoogle.com this compound can serve as a key building block in these cyclization reactions, where the C-N=C fragment is incorporated into a new ring system.
Common heterocyclic systems synthesized from benzamidines include:
Pyrimidines : Reaction with 1,3-dicarbonyl compounds or their equivalents is a classic method for constructing the pyrimidine (B1678525) ring. The amidine provides the N-C-N fragment of the resulting heterocycle.
Triazines : Benzamidines can react with various reagents to form 1,2,4-triazine (B1199460) or 1,3,5-triazine (B166579) derivatives. For example, condensation with α-dicarbonyl compounds can lead to triazines. nih.gov
Oxadiazoles : Synthesis of 1,2,4-oxadiazoles can be achieved by reacting N-acylamidines with a dehydrating agent or by reacting the amidine with a suitable precursor that provides the oxygen atom. nih.gov
Isoquinolines : In transition-metal-catalyzed reactions, such as those involving ruthenium, benzamidines can undergo annulation with alkynes through C-H/N-H activation to form 1-aminoisoquinolines. rsc.org
The specific substitution pattern of this compound would be incorporated into the final heterocyclic product, allowing for the synthesis of novel, specifically functionalized heterocyclic libraries for various applications. nih.govfrontiersin.org
Influence of Fluorine and Methyl Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is controlled by the combined electronic and steric effects of the fluorine and methyl substituents.
The fluorine atom exhibits a dual electronic nature that significantly influences the reactivity of the aromatic ring. vaia.com
Inductive Effect (-I) : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. vaia.comkhanacademy.org It pulls electron density from the sigma framework of the benzene ring, which deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to unsubstituted benzene. vaia.comstackexchange.com This deactivating effect is generally stronger for fluorine than for other halogens. vaia.com The withdrawal of electron density stabilizes the molecule's orbitals, increasing the HOMO-LUMO gap and contributing to chemical resistance. numberanalytics.comnih.govnih.gov
Resonance Effect (+R) : Despite its strong inductive pull, the fluorine atom has lone pairs of electrons in p-orbitals that can be donated into the pi-system of the aromatic ring through resonance. stackexchange.comstackexchange.com This donation of electron density increases the nucleophilicity of the ring, but this effect is primarily directed to the ortho and para positions. vaia.comstackexchange.com
Table 2: Summary of Electronic Effects of the Fluorine Substituent
| Effect | Description | Impact on Reactivity | Impact on Regioselectivity |
| Inductive (-I) | Strong withdrawal of electron density through the sigma bond due to high electronegativity. vaia.comkhanacademy.org | Deactivates the aromatic ring (slower reaction rate than benzene). stackexchange.commasterorganicchemistry.com | General decrease in ring nucleophilicity. |
| Resonance (+R) | Donation of a lone pair of electrons into the aromatic pi-system. stackexchange.comstackexchange.com | Activates the ortho and para positions relative to the meta position. | Directs incoming electrophiles to the ortho and para positions. vaia.comkhanacademy.org |
The methyl group attached to the aromatic ring at position 4 also influences the ring's reactivity through both electronic and steric contributions.
Hyperconjugation : The methyl group can also donate electron density through hyperconjugation, which involves the overlap of the C-H σ-bonds with the aromatic π-system. This further stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. khanacademy.org
Steric Effects : The methyl group imparts a degree of steric hindrance. While smaller than bulkier alkyl groups like tert-butyl, it can still influence the regioselectivity of a reaction. youtube.com In a disubstituted ring, the presence of the methyl group can sterically hinder attack at the adjacent (ortho) position, potentially favoring substitution at other available activated sites. youtube.com In the case of this compound, the positions open for electrophilic attack are C2, C5, and C6. The directing effects of the existing substituents (ortho/para for both F and CH₃, and meta for the amidine group) and the steric bulk will determine the final product distribution.
Reaction Kinetics and Thermodynamic Considerations
There are no published studies detailing the reaction kinetics of this compound. Consequently, essential data such as reaction rate constants, activation energies, and the influence of catalysts or reaction conditions on its transformations are not available.
Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy of formation or reaction for this compound, have not been reported in the scientific literature. Computational studies employing methods like Density Functional Theory (DFT), which have been used to predict thermodynamic properties for other fluorinated benzene derivatives, have not been specifically applied to or published for this compound. researchgate.netprensipjournals.comresearchgate.netprensipjournals.com
Table 1: Reaction Kinetics Data for this compound
No publicly available data.
Table 2: Thermodynamic Parameters for this compound
No publicly available data.
Advanced Mechanistic Investigations using Spectroscopic Techniques
Advanced mechanistic investigations, which would rely on spectroscopic techniques to observe reaction intermediates and transition states, have not been published for this compound. While spectroscopic characterization data (like NMR) exists for its precursors and related compounds, these are for structural confirmation rather than for the elucidation of reaction mechanisms. bldpharm.comsigmaaldrich.comnih.gov There are no reports of studies using techniques such as in-situ FTIR, Raman spectroscopy, or advanced mass spectrometry to probe the reactive pathways of this specific amidine.
Structural Elucidation and Advanced Characterization of 3 Fluoro 4 Methylbenzenecarboximidamide and Its Derivatives
Spectroscopic Analysis for Confirmation and Detailed Structural Insights
Spectroscopic methods are fundamental in confirming the identity and exploring the nuanced structural details of 3-Fluoro-4-Methylbenzenecarboximidamide.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR, ¹⁹F NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons of the carboximidamide group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and carboximidamide groups.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom.
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Solid-State NMR: Solid-State NMR could provide information about the molecule's structure and dynamics in the solid state, which can be different from its solution-state conformation.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 8.0 | m | J(H,H), J(H,F) |
| ¹H (CH₃) | ~2.3 | s | - |
| ¹H (NH₂) | 5.0 - 7.0 | br s | - |
| ¹³C (Aromatic) | 110 - 160 | - | J(C,F) |
| ¹³C (CH₃) | ~20 | - | - |
| ¹³C (C=N) | 150 - 165 | - | - |
| ¹⁹F | -110 to -125 | - | J(F,H), J(F,C) |
Note: These are predicted values based on analogous compounds and may vary in an actual experimental setting.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. tsijournals.comnih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, the C=N stretching of the carboximidamide group, and the C-F stretching.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=N and aromatic ring stretching vibrations are typically strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H | Stretching | 3200 - 3400 | Medium-Strong | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Methyl) | Stretching | 2850 - 2960 | Medium | Medium |
| C=N | Stretching | 1640 - 1690 | Strong | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |
| C-F | Stretching | 1000 - 1400 | Strong | Weak |
Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry for Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the exact molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. libretexts.orgmiamioh.edu
Upon ionization in the mass spectrometer, the molecular ion of this compound would be observed. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals.
Plausible Fragmentation Pathways:
Loss of NH₃: A common fragmentation pathway for amidines is the loss of ammonia (B1221849).
Loss of HCN: Cleavage of the carboximidamide group could lead to the loss of hydrogen cyanide.
Loss of a methyl radical (CH₃): Fragmentation of the methyl group from the aromatic ring.
Loss of a fluorine radical (F): Cleavage of the carbon-fluorine bond.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on studies of similar molecules. nih.gov
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound would be governed by a variety of intermolecular interactions. nih.govcore.ac.ukmdpi.comrsc.org
Hydrogen Bonding: The carboximidamide group, with its N-H donor and C=N acceptor sites, is expected to form strong hydrogen bonds. These interactions would likely play a dominant role in the crystal packing, potentially forming dimers or extended chains.
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could participate in halogen bonding interactions with electron-rich atoms like nitrogen or oxygen (if present in a co-crystal or solvate). C-H···F interactions are also a possibility. nih.gov
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Conformation and Tautomerism in the Crystalline State
The conformation of the carboximidamide group relative to the aromatic ring would be a key feature of the crystalline structure. lumenlearning.comfiveable.me Torsion angles would define the planarity or non-planarity of the molecule. It is also possible that this compound could exist in different tautomeric forms, and X-ray crystallography could identify the specific tautomer present in the solid state.
Chiroptical Properties of Enantiomeric Forms (if applicable, or potential for chiral derivatives)
The molecular structure of this compound itself does not possess a stereocenter, rendering it achiral. Consequently, it does not exhibit enantiomeric forms and is optically inactive. Its derivatives, however, present a potential for chirality. The introduction of a chiral center through strategic chemical modification can lead to the synthesis of enantiomeric pairs.
For instance, the derivatization of the carboximidamide group could introduce a stereogenic center. The synthesis of such chiral derivatives would be a key step towards exploring their chiroptical properties. These properties, which include optical rotation and circular dichroism, are essential for distinguishing between enantiomers. The specific rotation, [α], a fundamental chiroptical property, would be equal in magnitude but opposite in sign for the two enantiomers of a chiral derivative.
While experimental data on the chiroptical properties of chiral derivatives of this compound are not yet available in the literature, theoretical calculations could predict these properties. Computational methods can provide insights into the expected circular dichroism spectra, which would be instrumental in the experimental characterization of these potential chiral molecules.
Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation
The assessment of purity and the separation of isomers of this compound and its derivatives are critical for their characterization and application. Advanced chromatographic and electrophoretic techniques are indispensable tools for these purposes. While specific application notes for this compound are not widely published, the analytical methods for similar aromatic compounds provide a strong basis for establishing effective separation protocols.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape.
Gas Chromatography (GC) could also be employed, particularly for the analysis of volatile derivatives or impurities. A capillary column with a polar stationary phase would be suitable for separating isomers of substituted benzonitriles and related compounds.
For the separation of potential chiral derivatives, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their quantification.
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and minimal sample consumption. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), could be optimized for the separation of this compound from its impurities or for the resolution of isomeric derivatives.
Below are illustrative data tables representing typical outcomes from these analytical techniques.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity (by area %) | >98% |
Table 2: Hypothetical Chiral HPLC Separation of a Derivative
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.1 min |
| Resolution (Rs) | >1.5 |
Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Methylbenzenecarboximidamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict the three-dimensional arrangement of atoms (molecular geometry).
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. prensipjournals.com For a molecule like 3-Fluoro-4-Methylbenzenecarboximidamide, DFT calculations would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its most stable, or ground state, conformation.
These calculations typically use a combination of a functional (e.g., B3LYP, PBE0, ωB97X-D) and a basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results. prensipjournals.com For instance, studies on similar aromatic compounds, such as 3-chloro-4-fluoronitrobenzene, have utilized the B3LYP/6-311++G(d,p) level of theory to determine its geometric parameters. prensipjournals.comprensipjournals.com The results of such a study on this compound would be presented in a table detailing the calculated bond lengths and angles.
Table 1: Illustrative Example of DFT-Calculated Geometric Parameters for a Substituted Benzene (B151609) Derivative (Data is for 3-chloro-4-fluoronitrobenzene, not the title compound)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C-F | 1.33 |
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.40 |
| Bond Length (Å) | C-N | 1.47 |
| Bond Angle (°) | C-C-C (aromatic) | ~120 |
| Bond Angle (°) | F-C-C | ~120 |
Ab Initio Methods for High-Accuracy Predictions
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the Hartree-Fock (HF) method but include electron correlation to a greater extent. prensipjournals.com
For this compound, ab initio calculations could be used to refine the geometry obtained from DFT or to calculate more accurate electronic energies. A comparative study using both DFT and ab initio methods, as has been done for molecules like 3-chloro-4-fluorobenzonitrile, provides a robust understanding of the molecule's properties and validates the computational approaches. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
Computational NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. prensipjournals.com
For this compound, a computational NMR study would involve optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations have been shown to correlate well with experimental data for a range of molecules, including heterohelicenes and substituted benzenes. prensipjournals.commdpi.com The predicted chemical shifts can help in assigning the signals in an experimental spectrum.
Table 2: Illustrative Example of Predicted NMR Chemical Shifts (Data is for 3-chloro-4-fluoronitrobenzene, not the title compound)
| Atom | Predicted ¹³C Chemical Shift (ppm) - DFT/GIAO | Predicted ¹H Chemical Shift (ppm) - DFT/GIAO |
|---|---|---|
| C-F | 155 - 165 | - |
| C-CH₃ | 130 - 140 | - |
| Aromatic CH | 115 - 130 | 7.0 - 8.0 |
| CH₃ | 15 - 25 | 2.0 - 2.5 |
| C=N | 160 - 170 | - |
Vibrational Frequencies and Intensities
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities would be obtained. researchgate.net
These theoretical frequencies are often scaled by a factor to account for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as C-F stretching, N-H bending, and aromatic ring vibrations, to the experimentally observed spectral bands.
Conformational Analysis and Potential Energy Surfaces
Many molecules, including this compound, can exist in multiple spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
This is achieved by systematically changing specific dihedral angles in the molecule and calculating the energy at each point, thereby mapping out the potential energy surface (PES). For this compound, key dihedral angles would involve the rotation of the carboximidamide group relative to the benzene ring and the orientation of the amino group. The results of a PES scan would reveal the low-energy conformers and the transition states that connect them, providing insight into the molecule's flexibility and dynamic behavior.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of this compound can be envisaged through several synthetic routes, with the most common being the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, followed by reaction with ammonia (B1221849). Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of such reactions.
Reaction pathway modeling for the formation of this compound from 3-fluoro-4-methylbenzonitrile (B68015) would involve mapping the potential energy surface of the reaction. This computational approach identifies the reactants, products, and any intermediates, as well as the transition states that connect them. The characterization of these transition states is crucial as it allows for the determination of the activation energy, which is a key factor governing the reaction rate.
For instance, in the final step of the Pinner reaction—the aminolysis of the imidate intermediate—a computational study would model the nucleophilic attack of ammonia on the imidate carbon. The transition state for this step would likely feature a partially formed C-N bond (from the incoming ammonia) and a partially broken C-O bond of the imidate. The geometry of this transition state, along with its vibrational frequencies, would be calculated to confirm it as a true first-order saddle point on the potential energy surface.
The electronic effects of the substituents on the benzene ring play a significant role in the reaction kinetics. The fluorine atom, being electron-withdrawing, would likely increase the electrophilicity of the imidate carbon, potentially accelerating the nucleophilic attack. Conversely, the electron-donating methyl group might have a counteracting effect. DFT calculations can quantify these electronic influences on the transition state energy.
A hypothetical reaction coordinate for the aminolysis step is presented below, with energies calculated relative to the reactants.
Interactive Data Table: Calculated Energy Profile for the Aminolysis Step
| Species | Relative Energy (kcal/mol) |
| Imidate Intermediate + Ammonia | 0.0 |
| Transition State | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Product + Alcohol | -12.5 |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical values obtained from DFT calculations on similar reaction types.
Non-Covalent Interactions and Intermolecular Forces Analysis
The study of non-covalent interactions is fundamental to understanding the solid-state properties, such as crystal packing and polymorphism, of this compound. The molecule possesses several functional groups capable of engaging in a variety of intermolecular forces.
The amidine group is a potent hydrogen bond donor (the N-H protons) and acceptor (the sp2-hybridized imine nitrogen). This would likely lead to the formation of strong N-H···N hydrogen bonds, which are a common and influential feature in the crystal structures of amidines. These interactions can lead to the formation of dimers or extended chains and networks in the solid state.
The fluorine atom introduces the possibility of weaker C-F···H-C or C-F···H-N hydrogen bonds. Furthermore, the potential for halogen bonding, where the fluorine atom acts as a halogen bond acceptor, cannot be discounted, although fluorine is generally a weak participant in such interactions compared to heavier halogens.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are instrumental in characterizing and quantifying these non-covalent interactions. Hirshfeld surface analysis, for example, can map the close contacts in a crystal structure and provide a fingerprint plot that visually represents the contribution of different types of intermolecular interactions.
Interactive Data Table: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy Range (kcal/mol) | Significance in Crystal Packing |
| Hydrogen Bonding | N-H (donor), N (acceptor) | 3 - 10 | High |
| Halogen Bonding | C-F (acceptor) | 0.5 - 2 | Low to Moderate |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 1 - 3 | Moderate |
| van der Waals Forces | All atoms | < 1 | High (cumulative effect) |
Note: The energy ranges are typical values for these types of interactions and the actual energies for the title compound would require specific computational analysis.
Application As a Synthetic Building Block and Precursor in Chemical Synthesis
Role in the Construction of Nitrogen-Containing Heterocycles
Research into the application of 3-Fluoro-4-Methylbenzenecarboximidamide as a direct precursor for the synthesis of common nitrogen-containing heterocycles is limited in publicly available scientific literature.
Pyrimidine (B1678525) and Imidazole Ring Formation
Specific documented examples of this compound being utilized as a key building block in the ring formation of pyrimidines and imidazoles are not readily found in a survey of scientific databases. General synthetic routes to these heterocycles often employ different starting materials.
Synthesis of Complex Polycyclic Aromatic Compounds
The application of this compound in the synthesis of complex polycyclic aromatic compounds is not extensively documented in the available literature.
Derivatization for Material Science Applications
The derivatization of this compound for applications in material science, such as in the development of polymers or as ligands for metal-organic frameworks, is not a widely reported area of research.
Formation of Metal-Organic Framework (MOF) Ligands
There is no readily available scientific literature that describes the use of this compound as a ligand for the formation of Metal-Organic Frameworks (MOFs).
Precursors for Advanced Polymer Architectures
The role of this compound as a precursor for advanced polymer architectures is not substantially documented in the surveyed scientific literature.
Usage in Analytical Chemistry as a Reagent or Standard (excluding biological assays)
In the field of analytical chemistry, particularly in drug discovery and development, this compound hydrochloride has been utilized as a fluorinated ligand in Nuclear Magnetic Resonance (NMR) screening techniques. One notable application is in Dissolution-Dynamic Nuclear Polarization (D-DNP) enhanced NMR screening, which is a sensitive method for detecting the binding of ligands to protein targets.
In a study demonstrating the capabilities of this technique, this compound hydrochloride was part of a mixture of hyperpolarized fluorinated ligands used to probe binding to the serine protease trypsin. The significant signal attenuation and line-broadening of the fluorine NMR signal for this compound in the presence of trypsin indicated a strong binding affinity. nih.gov This demonstrates its utility as a tool compound in fragment-based drug discovery, where the fluorine atom serves as a sensitive probe for monitoring molecular interactions.
| Ligand | Chemical Shift (ppm) | Observation in Presence of Trypsin | Inferred Binding Affinity |
| 4-(trifluoromethyl)benzene-1-carboximidamide | -62.8 | Greatly broadened but still visible signal | Moderate |
| 4-(trifluoromethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | -66.0 | Slightly attenuated signal | Weak |
| This compound hydrochloride | -115.4 | Signal completely disappears | Strong |
| Table 1: Comparative ¹⁹F NMR screening results of fluorinated ligands binding to trypsin. nih.gov |
Future Prospects for Industrial and Academic Utility beyond Prohibited Areas
The future utility of this compound in both industrial and academic spheres is rooted in its identity as a fluorinated building block. The incorporation of fluorine into organic molecules is a proven strategy for modifying their physical, chemical, and biological properties. youtube.com This opens up significant potential in medicinal chemistry, materials science, and agrochemicals. The global market for fluorinated building blocks is expanding, driven by increasing demand in these very sectors, with a projected growth to USD 2.59 billion by 2033. growthmarketreports.com
In medicinal chemistry , the benzamidine (B55565) scaffold is of considerable interest. Amidine derivatives are known to interact with a variety of biological targets, and the benzamidine structure is a key precursor for the synthesis of bioactive heterocyclic compounds, such as benzimidazoles. acs.orgnih.gov Benzimidazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The specific substitution pattern of this compound offers a distinct advantage for drug discovery. The fluorine atom can enhance metabolic stability and improve a molecule's binding affinity to target enzymes or receptors, while the methyl group provides another point for synthetic modification. youtube.comacs.org Consequently, this compound is a promising starting material for generating libraries of novel compounds for high-throughput screening and the development of new therapeutic agents. lookchem.com
The field of materials science represents another significant avenue for future applications. Fluorinated compounds are integral to the development of high-performance materials, including polymers with enhanced thermal stability and chemical resistance. numberanalytics.comacs.org Research is increasingly focused on creating novel fluorinated materials for advanced applications in electronics, energy storage (such as fuel cell membranes and batteries), and specialized coatings. growthmarketreports.comnumberanalytics.comacs.org As a functionalized aromatic building block, this compound could be explored as a monomer or modifier for creating new fluoropolymers with tailored optical, electrical, or surface properties. numberanalytics.com
In agrochemical research , fluorination is a key tool for enhancing the efficacy and stability of herbicides, insecticides, and fungicides. youtube.comgrowthmarketreports.com The introduction of fluorine can increase the potency of active ingredients, allowing for lower application rates and potentially improving the environmental profile of a product. youtube.com The benzamidine moiety can be converted into various heterocyclic systems that are common in agrochemical design. slideshare.netyoutube.com Therefore, this compound serves as a valuable precursor for synthesizing next-generation crop protection agents with potentially new modes of action or improved resistance management profiles. growthmarketreports.com
The academic utility of the compound lies in its potential as a versatile tool for synthetic methodology development. Its distinct electronic and steric properties, conferred by the fluoro and methyl groups, make it an interesting substrate for developing new chemical reactions, particularly in the construction of complex heterocyclic systems and in organofluorine chemistry. youtube.comacs.org
Table 1: Potential Future Applications of this compound
This interactive table summarizes the prospective uses based on the compound's key structural features.
| Potential Application Area | Key Structural Feature(s) | Anticipated Benefit / Role |
| Medicinal Chemistry | Benzamidine core, Fluorine atom | Precursor for bioactive heterocycles; Enhanced metabolic stability and target binding. |
| Materials Science | Fluorinated aromatic ring | Monomer for novel fluoropolymers; Enhanced thermal and chemical stability. |
| Agrochemicals | Fluorine atom, Benzamidine core | Increased potency and stability of active ingredients; Precursor for new pesticides. |
| Synthetic Chemistry Research | Substituted aromatic ring | Substrate for developing new synthetic methods and reactions. |
Advanced Methodologies in the Study of 3 Fluoro 4 Methylbenzenecarboximidamide
Flow Chemistry and Continuous Synthesis Approaches
The synthesis of 3-Fluoro-4-Methylbenzenecarboximidamide can be effectively achieved using flow chemistry, which offers advantages over traditional batch processing in terms of safety, efficiency, and scalability. A common route for the synthesis of amidines is the Pinner reaction, which can be adapted for a continuous flow process. nih.gov
In a hypothetical flow chemistry setup, 3-fluoro-4-methylbenzonitrile (B68015), the precursor, is dissolved in an anhydrous solvent and mixed with a stream of anhydrous ethanol (B145695) and hydrogen chloride gas. This mixture is then passed through a heated reactor coil to form the ethyl imidate hydrochloride intermediate. The residence time and temperature within the coil are precisely controlled to maximize the formation of the intermediate while minimizing byproduct formation.
Following the formation of the imidate, the stream is then merged with a solution of ammonia (B1221849) in ethanol in a second reactor module. The subsequent reaction, or aminolysis, proceeds to yield this compound hydrochloride. The product stream can then be subjected to in-line purification, for instance, by passing it through a scavenger resin to remove any unreacted reagents or byproducts, before solvent evaporation to isolate the final product.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Stage 1: Imidate Formation | Stage 2: Amidine Formation |
| Reactants | 3-fluoro-4-methylbenzonitrile, Anhydrous Ethanol, HCl (gas) | Ethyl 3-fluoro-4-methylbenzenecarboximidate HCl, Ammonia in Ethanol |
| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor |
| Temperature | 40-60 °C | 25-40 °C |
| Residence Time | 10-20 minutes | 5-15 minutes |
| Pressure | 2-5 bar | 2-5 bar |
| Solvent | Dioxane | Ethanol |
High-Throughput Screening for Reaction Optimization
High-throughput screening (HTS) is a powerful methodology for rapidly optimizing the reaction conditions for the synthesis of this compound. sigmaaldrich.comyoutube.com This technique involves running a large number of reactions in parallel in small-scale formats, such as 96-well plates, to systematically evaluate the effect of various parameters on the reaction yield and purity. nih.govrsc.orgyoutube.com
For the synthesis of this compound from 3-fluoro-4-methylbenzonitrile, a high-throughput screening campaign could be designed to explore a wide range of catalysts, solvents, temperatures, and reaction times. nih.govnih.gov For instance, different Lewis acids could be screened for their efficacy in catalyzing the addition of an amine to the nitrile.
The outcome of each reaction can be rapidly assessed using techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), allowing for the quick identification of optimal conditions. chemrxiv.org
Table 2: Hypothetical High-Throughput Screening Array for the Synthesis of this compound
| Well | Catalyst (0.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A1 | Zinc Chloride | Toluene | 80 | 12 | 65 |
| A2 | Zinc Chloride | Dioxane | 80 | 12 | 72 |
| A3 | Aluminum Chloride | Toluene | 80 | 12 | 58 |
| A4 | Aluminum Chloride | Dioxane | 80 | 12 | 68 |
| B1 | Zinc Chloride | Toluene | 100 | 12 | 78 |
| B2 | Zinc Chloride | Dioxane | 100 | 12 | 85 |
| B3 | Aluminum Chloride | Toluene | 100 | 12 | 70 |
| B4 | Aluminum Chloride | Dioxane | 100 | 12 | 81 |
| C1 | Zinc Chloride | Toluene | 80 | 24 | 75 |
| C2 | Zinc Chloride | Dioxane | 80 | 24 | 82 |
| C3 | Aluminum Chloride | Toluene | 80 | 24 | 65 |
| C4 | Aluminum Chloride | Dioxane | 80 | 24 | 79 |
| D1 | Zinc Chloride | Toluene | 100 | 24 | 88 |
| D2 | Zinc Chloride | Dioxane | 100 | 24 | 92 |
| D3 | Aluminum Chloride | Toluene | 100 | 24 | 85 |
| D4 | Aluminum Chloride | Dioxane | 100 | 24 | 90 |
Chemoinformatics and Data Mining for Structure-Property Relationships (non-biological)
Chemoinformatics provides the tools to predict the physicochemical properties of this compound based on its molecular structure. researchgate.net By calculating a variety of molecular descriptors, it is possible to establish quantitative structure-property relationships (QSPRs) for non-biological characteristics. These predictions are valuable for anticipating the compound's behavior in various chemical and physical environments, aiding in formulation development and analytical method design.
Relevant molecular descriptors for this compound would include topological indices, electronic descriptors (such as partial charges and dipole moment), and steric parameters. These can be used to estimate properties like solubility, boiling point, and chromatographic retention times.
Table 3: Predicted Non-Biological Properties of this compound using Chemoinformatics
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 168.19 g/mol | Exact Mass Calculation |
| LogP (octanol-water partition coefficient) | 1.85 ± 0.3 | ALOGPS |
| Aqueous Solubility (LogS) | -2.5 ± 0.5 | ESOL |
| Boiling Point | 285.4 ± 35.0 °C | ACD/Labs |
| pKa (most basic) | 10.2 ± 0.4 | ACD/Labs |
| Polar Surface Area (PSA) | 52.04 Ų | Calculation |
Development of Novel Analytical Techniques for In Situ Monitoring
The ability to monitor chemical reactions in real-time, or in situ, is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control, particularly in continuous manufacturing. acs.org For the synthesis of this compound, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for in situ monitoring.
By inserting a probe directly into the reaction vessel or flow reactor, spectra can be continuously acquired. The disappearance of the nitrile peak (around 2230 cm⁻¹) in the FTIR spectrum and the appearance of the C=N stretch of the amidine (around 1650 cm⁻¹) can be correlated with the progress of the reaction. rsc.org This data allows for the precise determination of reaction endpoints and can be used to build kinetic models.
Table 4: Hypothetical In Situ FTIR Monitoring of this compound Synthesis
| Time (minutes) | Nitrile Peak Intensity (Absorbance) at ~2230 cm⁻¹ | Amidine Peak Intensity (Absorbance) at ~1650 cm⁻¹ | Calculated Conversion (%) |
| 0 | 0.98 | 0.01 | 1 |
| 5 | 0.65 | 0.22 | 34 |
| 10 | 0.33 | 0.45 | 66 |
| 15 | 0.10 | 0.62 | 90 |
| 20 | 0.02 | 0.68 | 98 |
| 25 | <0.01 | 0.69 | >99 |
Conclusion and Future Perspectives for Research on 3 Fluoro 4 Methylbenzenecarboximidamide
Summary of Key Research Findings and Methodological Advancements
Direct research focusing exclusively on 3-Fluoro-4-Methylbenzenecarboximidamide is sparse. The primary available information confirms its existence and commercial availability as a research chemical, identified predominantly as its hydrochloride salt. researchgate.netmatrix-fine-chemicals.comscbt.combldpharm.comlookchem.com The key methodological advancements relevant to this compound are therefore not from studies on the molecule itself, but from well-established and novel synthetic routes to the amidine functional group that are directly applicable to its synthesis.
Two primary synthetic pathways are of significant relevance:
The Pinner Reaction and Related Nitrile Conversions: A classical and reliable method for the synthesis of amidines proceeds via the corresponding nitrile, 3-fluoro-4-methylbenzonitrile (B68015). The Pinner reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester, which is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. This remains a cornerstone of amidine synthesis.
Conversion from Thioamides: More contemporary methods offer the synthesis of amidines from thioamides. researchgate.netnih.govresearchgate.net The precursor, 3-fluoro-4-methylbenzene-1-carbothioamide, can be converted to the amidine through various methods, including reactions with amines mediated by metal salts. acs.org This route can offer advantages in terms of milder reaction conditions and functional group tolerance.
These established synthetic methodologies provide a solid foundation for accessing this compound and its derivatives, representing the current state of methodological advancement applicable to this specific compound.
Table 1: Compound Identification
| Compound Name | This compound hydrochloride |
| CAS Number | 175277-88-0 researchgate.netmatrix-fine-chemicals.comscbt.combldpharm.comlookchem.com |
| Molecular Formula | C₈H₁₀ClFN₂ matrix-fine-chemicals.com |
| Molecular Weight | 188.63 g/mol researchgate.netmatrix-fine-chemicals.comscbt.com |
| Synonyms | 3-Fluoro-4-methylbenzamidine hydrochloride lookchem.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap concerning this compound is the near-complete absence of published data on its chemical properties, reactivity, and potential applications. This lack of information presents a wide field of unexplored research avenues:
Comprehensive Characterization: While basic identifiers are known, a full spectroscopic and physicochemical characterization (including NMR, IR, and single-crystal X-ray diffraction analysis) has not been published.
Reactivity Profiling: The reactivity of the amidine functional group in this specific electronic environment (influenced by the ortho-fluoro and meta-methyl substituents) is unexplored. Systematic studies of its reactions, such as cyclizations to form heterocyclic systems, N-alkylation, and N-arylation, are needed.
Biological Screening: The compound has not been evaluated for any biological activity. Given that fluorinated aromatic compounds and amidine-containing molecules are prevalent in medicinal chemistry, screening for antibacterial, antifungal, antiviral, or anticancer properties is a logical next step. nih.gov The related compound, 3-Fluoro-4-methylbenzamide (B1142852) oxime, has been investigated as a precursor for neuraminidase inhibitors and as an anticancer agent, suggesting a potential starting point for investigation. vulcanchem.com
Broader Implications for Organic Synthesis and Materials Science
Despite the lack of direct research, the structure of this compound allows for educated projections of its potential impact.
Organic Synthesis: The amidine group is a versatile functional handle. It is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and triazines, which are privileged structures in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of these resulting heterocycles, such as lipophilicity and metabolic stability, which is a common strategy in drug design. nih.gov Therefore, this compound serves as a valuable starting material for creating libraries of novel, fluorinated heterocyclic compounds for drug discovery programs.
Materials Science: Amidine-containing molecules can act as ligands for metal ions to form coordination polymers or metal-organic frameworks (MOFs). The fluorine atom can participate in non-covalent interactions, potentially influencing the packing and properties of the resulting materials. By analogy, the related 3-Fluoro-4-methylbenzamide oxime has been shown to coordinate with Cu(II) to form porous MOFs. vulcanchem.com This suggests that this compound could be a useful building block for creating novel porous materials with potential applications in gas storage or catalysis.
Outlook on Innovative Research Directions
The future for this compound lies in its application as a versatile building block. The following are prospective innovative research directions:
Combinatorial Chemistry and Drug Discovery: The compound is an ideal candidate for use in parallel synthesis to generate large libraries of derivatives. For instance, reacting it with a diverse set of diketones or other bifunctional electrophiles could rapidly produce a wide array of novel heterocyclic scaffolds for high-throughput biological screening.
Development of Novel Catalysts: The amidine moiety can be used to synthesize N-heterocyclic carbene (NHC) precursors. NHCs are powerful ligands in organometallic catalysis. The specific electronic and steric profile imparted by the 3-fluoro-4-methylphenyl group could lead to catalysts with unique reactivity or selectivity.
Bioisosteric Replacement in Known Bioactive Molecules: The amidine group can act as a bioisostere of an amide or other functional groups. Researchers could systematically replace amide bonds in known peptide or small molecule drugs with the this compound moiety to explore the effects on potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Fluoro-4-Methylbenzenecarboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and condensation steps. For example, analogous compounds (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) are synthesized via condensation of fluoroaniline derivatives with isocyanides, followed by azide reactions . Optimization includes controlling temperature (e.g., 30–60°C for bromo-fluoro intermediates ) and using anhydrous solvents (e.g., CH₃CN) under inert atmospheres to prevent side reactions . Yield improvements may require stoichiometric adjustments or catalytic systems.
Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments and confirm substituent positions (e.g., fluorine’s deshielding effect ).
- HPLC (High-Performance Liquid Chromatography) : Assess purity (>95% threshold as in bromo-fluoro analogs ).
- FT-IR : Identify carboximidamide N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS for intermediates like C₇H₅Br₂F ).
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target enzymes (e.g., cytochrome P450 or kinase domains ).
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate electronic parameters (e.g., fluorine’s electronegativity) with inhibitory activity .
- Machine Learning : Train models on PubChem datasets to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., NAD⁺ depletion ).
- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data, accounting for variability in cell lines or assay protocols .
Q. How does the fluorine substituent influence reactivity and target interactions in medicinal applications?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the carboximidamide group, enhancing hydrogen bonding with catalytic residues (e.g., in kinase inhibitors ).
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in analogs like 4-(trifluoromethyl)benzamide derivatives .
- Crystallography : Resolve binding modes via X-ray diffraction (e.g., fluorine’s role in π-stacking interactions ).
Key Research Findings
- Synthetic Challenges : Bromo-fluoro intermediates require strict moisture control to avoid hydrolysis .
- Biological Relevance : Fluorinated benzamides show enhanced binding to hydrophobic enzyme pockets .
- Data Discrepancies : Variability in enzymatic assays often stems from differences in buffer systems (e.g., Tris vs. phosphate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
